molecular formula C14H12O3 B12470696 3-Hydroxyphenyl 2-methylbenzoate

3-Hydroxyphenyl 2-methylbenzoate

Cat. No.: B12470696
M. Wt: 228.24 g/mol
InChI Key: ZFDNVMBKXNZZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyphenyl 2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group and a methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphenyl 2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 3-hydroxybenzoic acid with 2-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 3-hydroxyphenylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Hydroxyphenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the ester linkage.

    2-Methylbenzoic acid: Contains the methylbenzoate group but lacks the hydroxyphenyl group.

    Methyl 3-hydroxybenzoate: Similar ester structure but with a different substitution pattern.

Uniqueness

3-Hydroxyphenyl 2-methylbenzoate is unique due to the combination of both hydroxyphenyl and methylbenzoate groups, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(3-hydroxyphenyl) 2-methylbenzoate

InChI

InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)14(16)17-12-7-4-6-11(15)9-12/h2-9,15H,1H3

InChI Key

ZFDNVMBKXNZZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.